molecular formula C13H14O2 B6160471 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid CAS No. 3197-63-5

1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid

Cat. No.: B6160471
CAS No.: 3197-63-5
M. Wt: 202.25 g/mol
InChI Key: RVFVSHCVGRDSSI-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-s-indacene core with a carboxylic acid functional group at the 4-position. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of indanones from tetralones . The key step in this strategy is a new method of preparation of indanones, which involves sequential transformations including a regiospecific benzylic oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been studied for its potential to inhibit the NLRP3 inflammasome, a key player in the inflammatory response . This inhibition can lead to reduced inflammation and has potential therapeutic implications for inflammatory diseases.

Comparison with Similar Compounds

1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVSHCVGRDSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228239
Record name 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-63-5
Record name 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3197-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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